molecular formula C17H21NO4S B6380524 4-(4-t-Butylsulfamoylphenyl)-2-methoxyphenol CAS No. 1261941-75-6

4-(4-t-Butylsulfamoylphenyl)-2-methoxyphenol

Cat. No.: B6380524
CAS No.: 1261941-75-6
M. Wt: 335.4 g/mol
InChI Key: IHKLPWTTYRMUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-t-Butylsulfamoylphenyl)-2-methoxyphenol is an organic compound that features a phenolic structure with a tert-butylsulfamoyl group and a methoxy group

Properties

IUPAC Name

N-tert-butyl-4-(4-hydroxy-3-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-17(2,3)18-23(20,21)14-8-5-12(6-9-14)13-7-10-15(19)16(11-13)22-4/h5-11,18-19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKLPWTTYRMUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201143348
Record name [1,1′-Biphenyl]-4-sulfonamide, N-(1,1-dimethylethyl)-4′-hydroxy-3′-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-75-6
Record name [1,1′-Biphenyl]-4-sulfonamide, N-(1,1-dimethylethyl)-4′-hydroxy-3′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261941-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-sulfonamide, N-(1,1-dimethylethyl)-4′-hydroxy-3′-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-t-Butylsulfamoylphenyl)-2-methoxyphenol typically involves the introduction of the tert-butylsulfamoyl group and the methoxy group onto a phenolic ring. One common method is through electrophilic aromatic substitution reactions, where the phenol is first protected, followed by the introduction of the tert-butylsulfamoyl group using tert-butylamine and a sulfonyl chloride derivative. The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-t-Butylsulfamoylphenyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Sulfides or other reduced forms.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(4-t-Butylsulfamoylphenyl)-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers and resins due to its stabilizing properties.

Mechanism of Action

The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylsulfamoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The phenolic and methoxy groups can contribute to the compound’s antioxidant properties by scavenging free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Similar structure but lacks the sulfonyl and methoxy groups.

    2,4-Ditert-butylphenol: Contains two tert-butyl groups but lacks the sulfonyl and methoxy groups.

Uniqueness

4-(4-t-Butylsulfamoylphenyl)-2-methoxyphenol is unique due to the presence of both the tert-butylsulfamoyl and methoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for specific interactions with biological targets and enhances its stability in industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.